1-(4-氧代-7-苯基-3,4-二氢噻吩并[3,2-d]嘧啶-2-基)-N-(3-苯基丙基)哌啶-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C27H28N4O2S and its molecular weight is 472.61. The purity is usually 95%.
BenchChem offers high-quality 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 研究: 从这种结构衍生的化合物已被研究为潜在的c-Met激酶抑制剂。 具体而言,带有4-氧代-吡啶酮部分的[1,2,4]三唑并[4,3-a]吡嗪衍生物(例如化合物22i)对癌细胞系(A549、MCF-7和HeLa)表现出优异的抗肿瘤活性,IC50值在纳摩尔范围内 .
- 研究: 该化合物已被探索为因子Xa抑制剂。 其效力、选择性和口服生物利用度使其成为抗凝治疗的有希望候选者 .
- 研究: 已开发出针对HIV整合酶的抑制剂。 这种化合物可能在抑制HIV整合酶的链转移步骤中发挥作用 .
c-Met激酶抑制
血液凝固因子Xa抑制
HIV整合酶抑制
生物活性
1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C26H26N4O2S, with a molecular weight of 458.58 g/mol. Its structure comprises several functional groups that contribute to its biological activity:
Structural Feature | Description |
---|---|
Thieno[3,2-d]pyrimidine core | Central scaffold associated with various bioactivities |
Piperidine ring | Enhances interaction with biological targets |
Amide linkage | Important for binding affinity and stability |
Anticancer Properties
Research indicates that compounds similar to 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide exhibit significant anticancer properties. Specifically, derivatives of thieno[3,2-d]pyrimidine have shown the ability to inhibit protein kinase B (PKB), a key player in cancer signaling pathways. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. Studies involving related compounds have shown that they can inhibit proinflammatory cytokines like IL-6 and TNF-α in macrophage cell lines . This suggests that 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide may also possess similar properties.
Study on Anticancer Activity
In a recent study focusing on thieno[3,2-d]pyrimidine derivatives, it was found that certain modifications to the structure significantly enhanced anticancer activity against various cell lines. For instance, substituting different phenyl groups led to increased potency against MCF-7 cells, with some derivatives showing an EC50 value lower than doxorubicin . The structure–activity relationship (SAR) analysis revealed that the presence of specific substituents could enhance binding affinity to cancer-related targets.
Study on Anti-inflammatory Effects
Another study evaluated the anti-inflammatory potential of a related compound in a mouse model of acute lung injury (ALI). The results indicated that the compound significantly reduced lung inflammation and improved survival rates in LPS-induced sepsis models . This underscores the potential therapeutic applications of compounds derived from the thieno[3,2-d]pyrimidine scaffold.
Pharmacokinetics and Safety Profile
Preliminary pharmacokinetic studies suggest favorable profiles for compounds similar to 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide. Parameters such as half-life and bioavailability were assessed in animal models, indicating good absorption and distribution characteristics .
属性
IUPAC Name |
1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O2S/c32-25(28-15-7-11-19-9-3-1-4-10-19)21-14-8-16-31(17-21)27-29-23-22(20-12-5-2-6-13-20)18-34-24(23)26(33)30-27/h1-6,9-10,12-13,18,21H,7-8,11,14-17H2,(H,28,32)(H,29,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUDMUSMIKVURY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NCCCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。